7-Hydroxy-3-methylflavone 7-Hydroxy-3-methylflavone
Brand Name: Vulcanchem
CAS No.: 18651-15-5
VCID: VC21005896
InChI: InChI=1S/C16H12O3/c1-10-15(18)13-8-7-12(17)9-14(13)19-16(10)11-5-3-2-4-6-11/h2-9,17H,1H3
SMILES: CC1=C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=CC=C3
Molecular Formula: C16H12O3
Molecular Weight: 252.26 g/mol

7-Hydroxy-3-methylflavone

CAS No.: 18651-15-5

Cat. No.: VC21005896

Molecular Formula: C16H12O3

Molecular Weight: 252.26 g/mol

* For research use only. Not for human or veterinary use.

7-Hydroxy-3-methylflavone - 18651-15-5

Specification

CAS No. 18651-15-5
Molecular Formula C16H12O3
Molecular Weight 252.26 g/mol
IUPAC Name 7-hydroxy-3-methyl-2-phenylchromen-4-one
Standard InChI InChI=1S/C16H12O3/c1-10-15(18)13-8-7-12(17)9-14(13)19-16(10)11-5-3-2-4-6-11/h2-9,17H,1H3
Standard InChI Key SUNCCQBNDWHMPR-UHFFFAOYSA-N
SMILES CC1=C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=CC=C3
Canonical SMILES CC1=C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=CC=C3

Introduction

7-Hydroxy-3-methylflavone, with the CAS number 18651-15-5, is a naturally occurring flavonoid compound found in various plants, including Hypericum perforatum, commonly known as St. John's Wort. This compound belongs to a class of compounds known for their diverse biological activities and has been investigated for its potential applications in several scientific areas.

Biological Activities

7-Hydroxy-3-methylflavone exhibits several notable biological activities that make it an interesting subject for pharmacological research:

Antioxidant Activity

While specific antioxidant data on 7-Hydroxy-3-methylflavone is limited compared to other flavones, related compounds have shown significant antioxidant properties through ABTS and DPPH assays .

Anti-Inflammatory Activity

Although not extensively documented for this particular compound, similar flavones have demonstrated anti-inflammatory effects by inhibiting enzymes like lipoxygenase .

Metabolism and Transformations

Human metabolites of 7-Hydroxy-3-methylflavone include complex derivatives such as (2S,3S,4S,5R)-3,4,5-trihydroxy-6-(3-methyl-4-oxo-2-phenylchromen-7-yl)oxyoxane carboxylic acid . These transformations highlight the metabolic pathways through which this compound interacts within biological systems.

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